Plasmin Inhibition Potency: Amylamine (Ki = 1.0 mM) vs. Propylamine (Ki = 3.3 mM) and Butylamine (Ki = 3.0 mM)
In a comparative study of alkylamine inhibition of the fibrinogen-plasmin reaction, amylamine exhibited a competitive inhibition constant (Ki) of 1.0 mM, which is substantially lower than the Ki values observed for propylamine (3.3 mM) and butylamine (3.0 mM) [1]. This represents a 3.0- to 3.3-fold increase in inhibitory potency relative to the shorter-chain analogs. The inhibition is competitive and increases with increasing alkyl chain length, attributed to enhanced hydrophobic interaction at the enzyme active site [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) for fibrinogen-plasmin reaction |
|---|---|
| Target Compound Data | Ki = 1.0 mM |
| Comparator Or Baseline | Propylamine Ki = 3.3 mM; Butylamine Ki = 3.0 mM |
| Quantified Difference | 3.0–3.3× lower Ki (higher potency) |
| Conditions | pH 7.0, 23 °C, using plasmin (EC 3.4.4.1.4) and fibrinogen substrate |
Why This Matters
This direct comparative data demonstrates that amylamine provides measurably greater inhibition of plasmin-mediated proteolysis than shorter alkylamines, making it the preferred candidate for biochemical assays or drug discovery programs targeting the fibrinolytic pathway.
- [1] Ablondi, F. B. et al. (1959). Inhibition of the fibrinogen-plasmin reaction by ω-aminocarboxylic acids and alkylamines. Biochimica et Biophysica Acta, 34, 543-544. View Source
